Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chlorinated precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield phosphonates with different substituents or reduced chlorinated groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while nucleophilic substitution can produce a variety of substituted phosphonates.
Scientific Research Applications
Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological outcomes. Detailed studies on its binding affinity and specificity help elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [2,2,2-trichloroethyl]phosphonate
- Diethyl [2,2,2-trichloro-1-(1-methoxyethoxy)ethyl]phosphonate
- Diethyl [2,2,2-trichloro-1-(1-propoxyethoxy)ethyl]phosphonate
Uniqueness
Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate is unique due to its specific ethoxyethoxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
61716-60-7 |
---|---|
Molecular Formula |
C10H20Cl3O5P |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
1,1,1-trichloro-2-diethoxyphosphoryl-2-(1-ethoxyethoxy)ethane |
InChI |
InChI=1S/C10H20Cl3O5P/c1-5-15-8(4)18-9(10(11,12)13)19(14,16-6-2)17-7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
HZARZEQGXMVYPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C(Cl)(Cl)Cl)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.